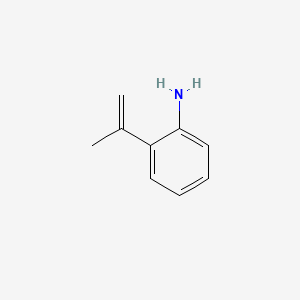

2-Isopropenylaniline

Beschreibung

Contextualization within Aniline (B41778) Derivative Chemistry

Aniline and its derivatives are fundamental components in the field of organic chemistry, serving as precursors to a vast array of dyes, pharmaceuticals, and polymers. 2-Isopropenylaniline distinguishes itself within this class through the presence of the isopropenyl moiety [-C(CH₃)=CH₂]. This group, with its conjugated double bond, imparts distinct reactivity compared to other aniline derivatives. For instance, the isopropenyl group's ability to participate in cyclization reactions is a key feature not present in its saturated counterpart, 2-isopropylaniline (B1208494). sigmaaldrich.comnih.gov This enhanced reactivity allows for the synthesis of diverse heterocyclic compounds.

The strategic placement of the isopropenyl group at the ortho position to the amino group facilitates a range of intramolecular reactions, leading to the formation of valuable heterocyclic structures such as indoles and quinolines. thieme-connect.comresearchgate.net This contrasts with isomers like 4-vinylaniline, where the vinyl group is at the para position, influencing its polymerization and reaction pathways differently. sigmaaldrich.comlboro.ac.uk

Significance in Contemporary Organic Synthesis and Materials Science

The dual functionality of this compound makes it a valuable intermediate in modern organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allows for extensive functionalization. In recent years, it has been instrumental in the development of new synthetic methodologies. For example, it is a key reactant in rhodium-catalyzed hydroaminomethylation for the synthesis of 1,2,3,4-tetrahydroquinolines and in copper-catalyzed oxidative coupling reactions to form indoles. capes.gov.br

In the field of materials science, this compound is investigated for its potential in creating advanced polymers. scientificlabs.com The isopropenyl group can participate in polymerization reactions, opening avenues for the development of new materials with unique thermal, optical, and electronic properties. scribd.comdv-expert.org Its derivatives are also used in the synthesis of specialized ligands for transition metal complexes, which can have applications in catalysis and the development of functional materials. lboro.ac.uk

Historical Overview of Key Research Milestones for this compound

While a detailed historical timeline is not extensively documented in single sources, key research milestones for this compound can be pieced together from various studies highlighting its synthetic utility. Early interest in aniline derivatives laid the groundwork for exploring the reactivity of substituted anilines like this compound.

A significant advancement in its application was the exploration of its role in intramolecular cyclization reactions to form heterocyclic systems. For instance, research has demonstrated its utility in the synthesis of dihydroquinolines and indoles under various catalytic conditions. thieme-connect.com More recently, its use in atom-economical transition-metal-catalyzed reactions, such as hydroaminomethylation, marks a notable progression in sustainable chemical synthesis. capes.gov.bracs.orgacs.org The development of methods for synthesizing complex molecules like 2,3-dihydro-3-haloindoles from N-acetyl-2-isopropenylaniline further showcases the compound's evolving importance in synthetic chemistry. thieme-connect.comresearchgate.net

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 52562-19-3 |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol sigmaaldrich.com |

| Boiling Point | 95 °C at 13 mmHg chemicalbook.com |

| Density | 0.978 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.57 chemicalbook.com |

Detailed research findings have highlighted the versatility of this compound in various reactions:

Cyclization Reactions: It is a superior substrate for intramolecular cyclization compared to its saturated analog, 2-isopropylaniline, due to the reactive double bond. For example, it participates in the synthesis of dihydroquinolines and indoles.

Hydroamination: It has been successfully employed in ruthenium-catalyzed hydroamination reactions.

Haloamination: N-substituted derivatives of this compound undergo intramolecular haloamination to produce 2,3-dihydro-3-halo-3-methylindole derivatives. thieme-connect.com

Synthesis of Quinolines: It reacts with aldehydes in the presence of an oxidized active carbon catalyst to form polysubstituted quinolines. researchgate.net

Precursor for Amides: It can be reacted with benzoyl chloride to synthesize N-(2-(prop-1-en-2-yl)phenyl)benzamide, a precursor for other complex molecules. rsc.org

Synthesis of Ligands: It is used in the synthesis of phosphine (B1218219) ligands that can be coordinated with various transition metals. lboro.ac.uk

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-prop-1-en-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDYZFYQYPWWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068767 | |

| Record name | Benzenamine, 2-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow-green liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Isopropenylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52562-19-3 | |

| Record name | 2-Isopropenylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52562-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Isopropenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052562193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropenylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ISOPROPENYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y32C4K1M5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Isopropenylaniline and Its Advanced Precursors

Established Synthetic Pathways

Traditional routes to 2-isopropenylaniline and its precursors rely on fundamental organic reactions that have been optimized over time for efficiency and scalability.

Nitration-Reduction Routes from Isopropylbenzene

A common and well-documented approach to synthesize precursors to this compound begins with isopropylbenzene. This method involves a two-step process: nitration followed by reduction.

The initial step is the nitration of isopropylbenzene, which typically employs a nitrating agent such as fuming nitric acid, often in the presence of a strong acid catalyst like concentrated sulfuric acid. google.comgoogle.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The reaction conditions, particularly temperature, are controlled to manage the regioselectivity, yielding a mixture of ortho, meta, and para-nitroisopropylbenzene isomers. google.com The para isomer is generally the major product. google.com

| Step | Reagents | Conditions | Yield (%) |

| Nitration | Isopropylbenzene, Fuming Nitric Acid, Concentrated Sulfuric Acid | 0-20 °C | 72.4 |

| Reduction | Nitroisopropylbenzene, Iron powder, Hydrochloric acid | 80-110 °C | 92.3 |

| Overall | ~62.6 |

Diazotization-Coupling Strategies from Isopropylaniline

Another established pathway involves the diazotization of an isopropylaniline, followed by a coupling reaction. This strategy is versatile, allowing for the introduction of various functionalities.

The process begins with the treatment of isopropylaniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. google.com This reaction converts the primary aromatic amine into a diazonium salt.

The resulting diazonium salt is a reactive intermediate that can then be coupled with a suitable nucleophile or undergo other transformations to yield the desired product. For instance, these salts can be coupled with alkenes or other nucleophiles under controlled temperature and pH conditions. While this method can provide high yields, it requires careful management of reaction parameters to minimize side reactions.

Direct Alkylation of Aniline (B41778) with Allyl Halides

A more direct route to N-alkenyl anilines involves the alkylation of aniline with allyl halides, such as allyl chloride or allyl bromide. google.com This nucleophilic substitution reaction is typically carried out in a suitable solvent, for example dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often requires elevated temperatures to proceed efficiently. The use of a base is also common to neutralize the hydrogen halide formed during the reaction. While conceptually straightforward, a significant challenge in this approach is controlling the degree of alkylation, as the primary amine can undergo further reaction to form secondary and tertiary amines. However, methods using ionic liquids as solvents have shown promise in achieving selective mono-N-alkylation of anilines with allyl halides.

Emerging and Specialized Synthetic Approaches

In addition to the classical methods, modern organic synthesis has introduced more sophisticated and specialized techniques for the preparation of this compound and its derivatives. These approaches often utilize transition-metal catalysis to achieve high selectivity and efficiency.

Palladium-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylanilines

Palladium catalysis has enabled the development of novel synthetic routes. One such method is the oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines. This reaction provides a direct and selective pathway to 2(1H)-quinolinones. lookchem.com While not directly producing this compound, this methodology highlights the reactivity of vinylaniline precursors and their utility in constructing more complex heterocyclic structures. lookchem.comresearchgate.net The reaction proceeds in the presence of a palladium catalyst and an oxidant, and it demonstrates good functional group tolerance, with yields of up to 97% reported for various substituted quinolinones. lookchem.com

Ruthenium-Catalyzed One-Pot Metathesis/Oxidation/1,3-Dipolar Cycloaddition Protocols

Ruthenium catalysts have also been employed in elegant one-pot reactions to synthesize complex nitrogen-containing heterocycles from aniline derivatives. nih.gov For instance, a ruthenium-catalyzed one-pot sequence involving metathesis, oxidation, and subsequent 1,3-dipolar cycloaddition has been developed to produce novel isoindolo[2,1-a]quinoline derivatives. st-andrews.ac.uk This protocol showcases the power of tandem catalysis to build intricate molecular architectures from relatively simple starting materials. The reactivity in the key 1,3-dipolar cycloaddition step was found to be influenced by the electronic nature of substituents on the aromatic ring, with electron-withdrawing groups leading to higher yields. st-andrews.ac.uk

Green Chemistry Approaches to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce waste, use safer solvents, and improve energy efficiency. alfa-chemistry.comsemanticscholar.orgsphinxsai.com The synthesis of this compound and its derivatives is no exception, with several innovative and environmentally benign methods being developed.

One notable green approach involves the use of heterogeneous catalysts, such as zeolites. Zeolites, which are microporous aluminosilicate (B74896) minerals, can act as solid acid catalysts, facilitating reactions under milder conditions and allowing for easier separation and recycling of the catalyst. For instance, a new, environmentally friendly synthesis of 1,2-dihydroquinolines from anilines and ketones has been described using a small pore size zeolite as a catalyst. whiterose.ac.ukresearchgate.net This method avoids the use of corrosive and hazardous homogeneous acid catalysts. Specifically, the condensation of aniline with acetone (B3395972) has been achieved using Zn2+-, Sn2+-, and Cu2+-exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3, synthesized via a microwave-assisted hydrothermal method, which is considered a greener alternative. researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers another powerful green synthetic route. alfa-chemistry.comchemistryjournals.net Engineered aniline dioxygenases have shown potential in the biocatalysis of this compound, suggesting a move towards more sustainable and selective manufacturing processes. These enzymatic reactions typically occur under mild conditions in aqueous media, significantly reducing the environmental impact. alfa-chemistry.com

Furthermore, the use of safer and more environmentally friendly solvents is a cornerstone of green chemistry. chemistryjournals.netijiras.com Research has explored the use of water as a solvent, which is non-toxic and abundant, to enhance reaction rates and selectivity in organic synthesis. chemistryjournals.net Ionic liquids are also being investigated as reusable and non-volatile alternatives to traditional toxic organic solvents. alfa-chemistry.com The development of solvent-free reaction conditions, where the reactants themselves act as the solvent, represents an ideal green synthetic method, minimizing waste at the source. semanticscholar.org

Other green techniques being explored include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, and photocatalysis, which utilizes visible light to drive chemical reactions. ijiras.comresearchgate.net Selenium-mediated cyclizations using electrochemical approaches and photoredox catalysis are highlighted as ecologically friendly techniques with high yields and regioselectivity. researchgate.net

Purity and Characterization Considerations in Academic Synthesis

In the academic synthesis of this compound and its subsequent use in the preparation of more complex molecules, achieving high purity and ensuring the reproducibility of the results are of paramount importance. This requires careful consideration of potential side reactions, the application of effective purification techniques, and thorough characterization of the synthesized compounds.

A key challenge in the synthesis and handling of this compound is the potential for side reactions, particularly the polymerization of the reactive isopropenyl group. The isopropenyl group's double bond is susceptible to polymerization under various conditions, such as the presence of acid catalysts or elevated temperatures.

During synthetic transformations involving this compound, several side products can form. For example, in the synthesis of quinolines from this compound and aldehydes, the formation of intermediate imines and secondary amines has been observed. researchgate.net Furthermore, uncharacterized oxidized side products can also diminish the yield of the desired product. researchgate.net The instability of certain functional groups under acidic reaction conditions can also lead to the formation of undesired byproducts. lookchem.com

To minimize these side reactions, careful control of reaction parameters is crucial. This includes optimizing the temperature, reaction time, and the stoichiometry of the reactants. The choice of catalyst is also critical; for instance, using a milder or more selective catalyst can help to prevent unwanted transformations. In some cases, the addition of polymerization inhibitors may be necessary to stabilize the isopropenyl group during synthesis and storage.

Obtaining this compound in high purity is essential for its use in further synthetic steps, as impurities can interfere with subsequent reactions and lead to the formation of complex mixtures that are difficult to separate. Standard purification techniques such as distillation and recrystallization are often employed.

For academic-scale synthesis, where high purity is often a primary concern, advanced purification techniques are frequently utilized. Flash column chromatography is a common and effective method for separating this compound from byproducts and unreacted starting materials. escholarship.org This technique allows for the separation of compounds with different polarities by passing the mixture through a column packed with a solid adsorbent, such as silica (B1680970) gel, and eluting with a suitable solvent system.

In cases where impurities are difficult to remove by chromatography, other techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be employed to achieve the desired level of purity. For solid derivatives of this compound, recrystallization from an appropriate solvent system is a powerful technique for obtaining highly pure crystalline material. The choice of solvent is critical to ensure good recovery of the pure product while leaving impurities dissolved in the mother liquor.

Thorough characterization of synthesized this compound is a critical step to confirm its identity and purity, ensuring the reproducibility of experimental results. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. researchgate.netchemicalbook.comrsc.org ¹H NMR provides detailed information about the number and types of protons in the molecule, as well as their connectivity, through chemical shifts, integration, and coupling patterns. ¹³C NMR provides information about the carbon skeleton of the molecule. chemicalbook.comrsc.org

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. whiterose.ac.ukresearchgate.net The characteristic absorption bands for the N-H stretches of the primary amine, the C=C stretch of the isopropenyl group, and the aromatic C-H and C=C stretches provide strong evidence for the structure of this compound. whiterose.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net

Gas Chromatography (GC): Gas chromatography is a powerful technique for assessing the purity of this compound. escholarship.org By comparing the retention time of the synthesized compound with that of a known standard, its identity can be confirmed. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for a quantitative assessment of purity. escholarship.org

The comprehensive data obtained from these techniques are essential for verifying the structure and purity of each batch of synthesized this compound, which is crucial for the reliability and reproducibility of subsequent research.

Advanced Purification Techniques for High Purity

Comparative Analysis of Synthetic Methodologies: Yield, Selectivity, and Scalability

The choice of a synthetic methodology for this compound and its derivatives depends on several factors, including the desired yield, selectivity, and the scalability of the process. A comparative analysis of different synthetic routes is essential for selecting the most appropriate method for a given application, whether for small-scale academic research or large-scale industrial production.

Yield is a measure of the efficiency of a chemical reaction and is defined as the amount of product obtained relative to the theoretical maximum. scribd.com Different synthetic methods for this compound can have widely varying yields. For example, a traditional method involving the nitration of isopropylbenzene followed by reduction has been reported to have a yield of approximately 62.6%. In contrast, some modern catalytic methods can achieve much higher yields.

Selectivity refers to the ability of a reaction to produce a specific desired product over other possible products. scribd.comyoutube.comumich.edu In the synthesis of this compound, selectivity is crucial to minimize the formation of isomers and other byproducts. For instance, in reactions involving substituted anilines, regioselectivity becomes a critical factor. Catalytic methods often offer higher selectivity compared to traditional methods that may use harsh and non-selective reagents. nih.gov

Scalability is the ability to increase the production scale of a synthesis from the laboratory to an industrial level. A scalable process should be safe, cost-effective, and maintain its efficiency at a larger scale. researchgate.net Methods that utilize hazardous reagents, extreme reaction conditions, or require complex purification procedures are often difficult to scale up. In contrast, catalytic processes, especially those using heterogeneous catalysts, are often more amenable to large-scale production due to the ease of catalyst separation and potential for continuous operation. researchgate.netresearchgate.net

Below is an interactive data table comparing different synthetic approaches for compounds related to this compound, highlighting key parameters.

| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Conditions | Yield (%) | Selectivity | Scalability |

| Nitration and Reduction | Isopropylbenzene | Fuming nitric acid, Reducing agent | 0-20 °C | ~62.6 | Moderate | Moderate; uses hazardous reagents. |

| Lewis Acid Catalyzed Cyclization | This compound, Ketones | BF₃·OEt₂ | Elevated temperatures | >80 | High | Good; requires careful control of catalyst. |

| Zeolite Catalyzed Condensation | Aniline, Acetone | Zn²⁺/Sn²⁺/Cu²⁺-TPA on γ-Al₂O₃ | Microwave-assisted | Good researchgate.net | High | Potentially high; uses recyclable catalyst. researchgate.net |

| Selenium-Mediated Cyclization | This compound | Diphenyl diselenide, Oxidant | Mild | 65 researchgate.net | High | Good; can be scaled up to gram quantity. researchgate.net |

| Copper-Catalyzed Aerobic Oxidation | N-aryl-2-vinylanilines | Cu catalyst, O₂ | Aerobic | Variable | Good, complementary to other methods nih.gov | Good; avoids stoichiometric oxidants. nih.gov |

This comparative analysis demonstrates the trade-offs between different synthetic methodologies. While traditional methods may be well-established, modern catalytic approaches often offer significant advantages in terms of yield, selectivity, and sustainability, making them more attractive for the synthesis of this compound and its derivatives.

Advanced Reactivity and Reaction Mechanisms of 2 Isopropenylaniline

Electrophilic and Nucleophilic Behavior

The unique structure of 2-isopropenylaniline, featuring both an amino group and an isopropenyl group attached to an aromatic ring, imparts a rich and varied chemical reactivity. The interplay between these functional groups allows the molecule to act as both an electrophile and a nucleophile, participating in a wide range of chemical transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com The mechanism typically involves a two-step process: an initial, slow attack by an electrophile on the nucleophilic aromatic ring to form a resonance-stabilized carbocation (an arenium ion), followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq

In this compound, the reactivity and regioselectivity of EAS are predominantly governed by the powerful activating effect of the amino group (-NH₂). The nitrogen atom's lone pair of electrons strongly donates electron density into the benzene ring through resonance, significantly increasing its nucleophilicity. uomustansiriyah.edu.iqlibretexts.org This effect makes the ring highly susceptible to electrophilic attack. The amino group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. uomustansiriyah.edu.iq

The isopropenyl group is also a weakly activating, ortho, para-directing group. However, the influence of the amino group is far more pronounced. libretexts.org In this compound, the positions ortho to the amino group are C6 and C2 (which is already substituted). The position para to the amino group is C4. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions. Due to steric hindrance from the adjacent isopropenyl group at C2, the C6 position is less accessible. Consequently, electrophilic attack is most likely to occur at the C4 position. The high reactivity conferred by the amino group can sometimes lead to multiple substitutions or side reactions, such as oxidation, under harsh reaction conditions. libretexts.org

This compound possesses two primary centers of nucleophilicity: the nitrogen atom of the amine group and the π-system of the isopropenyl double bond.

The lone pair of electrons on the primary amine's nitrogen atom makes it a potent nucleophile. msu.edu Amines readily react with a variety of electrophiles. For instance, they can undergo N-alkylation when treated with alkyl halides in an Sₙ2 reaction, directly forming a new carbon-nitrogen bond. msu.eduyoutube.com The unhindered nature of the primary amine in this compound enhances its accessibility and reactivity compared to more sterically hindered amines. wikipedia.org

The isopropenyl group, as an alkene, also exhibits nucleophilic character. The electrons in its π-bond can attack strong electrophiles in electrophilic addition reactions. youtube.com For example, the reaction with halogens like bromine (Br₂) would lead to the formation of a dibromoalkane derivative. youtube.com The dual nucleophilicity of this compound allows for complex, multi-step syntheses where different parts of the molecule react selectively depending on the reagents and conditions employed.

Aromatic Ring Electrophilic Substitution Reactions

Cyclization Reactions

The proximate positioning of the amine and isopropenyl groups on the aromatic ring makes this compound an excellent precursor for various cyclization reactions, leading to the formation of important heterocyclic structures, most notably quinoline (B57606) derivatives.

The acid-catalyzed reaction of this compound with ketones is a powerful method for synthesizing substituted 1,2-dihydroquinolines. dergipark.org.tr When cyclic ketones are used as the reaction partners, the process can become more complex, yielding intricate polycyclic structures. Research has shown that the p-toluenesulfonic acid (TsOH) catalyzed reaction between 2-isopropenylanilines and cyclic ketones can lead to mixtures of spirocyclic 1H-quinolines and cyclobut[b]indoles. clockss.org

The reaction selectivity is highly dependent on the specific structures of both the aniline (B41778) and the ketone. clockss.org Two competing mechanistic pathways are proposed: a '6π-route' involving an electrocyclic rearrangement that leads to quinoline derivatives, and a '1,5-dipole-route' that proceeds through an azomethine ylid intermediate and subsequent researchgate.net dipolar cyclization to afford cyclobut[b]indoles. lookchem.com For example, the reaction of this compound with 3-methylcyclohexanone (B152366) yields a stereoisomeric mixture of 3,4'-dimethylspiro[cyclohexane-1,2'(1'H)-quinolines]. researchgate.net Similarly, reactions with ketones like α-tetralone can produce both spirocyclic quinolines and cyclobut[b]indoles. clockss.org This dual reactivity highlights the synthetic versatility of this compound in constructing diverse heterocyclic scaffolds.

| Reactant (Ketone) | Catalyst | Major Product Type(s) | Reference |

|---|---|---|---|

| α-Tetralone | p-Toluenesulfonic acid (TsOH) | Mixture of Spirocyclic 1H-Quinolines and Cyclobut[b]indoles | clockss.org |

| Chroman-4-one | p-Toluenesulfonic acid (TsOH) | Mixture of Spirocyclic 1H-Quinolines and Cyclobut[b]indoles | clockss.org |

| 3-Methylcyclohexanone | Not specified | Spirocyclic 1'H-Quinolines | researchgate.net |

| (+)-(R)-Pulegone | p-Toluenesulfonic acid or I₂ | Spirocyclic 1'H-Quinolines | researchgate.net |

A novel and efficient method for synthesizing polysubstituted quinolines involves the use of oxidized active carbon (oAC) as a heterogeneous catalyst. researchgate.net This approach facilitates a cascade reaction between this compound and various aldehydes. researchgate.netresearchgate.net The process occurs in three sequential steps:

Condensation: The amine group of this compound condenses with the aldehyde to form an imine intermediate. researchgate.net

Electrocyclization: The imine undergoes a thermally induced 6π-electrocyclization to form a dihydroquinoline intermediate. researchgate.net

Dehydrogenation (Aromatization): The carbocatalyst, particularly its quinoidic groups, assists in the final oxidation of the dihydroquinoline to the stable, aromatic quinoline product. researchgate.net

The optimization of this reaction has been studied in detail. researchgate.net For the reaction between this compound and benzaldehyde, the highest product yield (85%) was achieved using a slight excess of the aniline under an oxygen atmosphere, which is essential for the dehydrogenation step. researchgate.net The catalyst can be recycled multiple times with only a moderate decrease in efficiency, highlighting the sustainable nature of this metal-free protocol. researchgate.net

| Reactants | Catalyst | Atmosphere | Yield (%) | Reference |

|---|---|---|---|---|

| This compound (1.15 equiv.), Benzaldehyde (1.0 equiv.) | oAC | Oxygen (O₂) | 85 | researchgate.net |

| This compound (1.15 equiv.), Benzaldehyde (1.0 equiv.) | oAC | Air | 78 | researchgate.net |

| This compound (1.15 equiv.), Benzaldehyde (1.0 equiv.) | oAC | Argon (Ar) | 62 | researchgate.net |

Borane-Catalyzed Hydride Abstraction-Induced Electrocyclization for Substituted Quinolines

Indole (B1671886) Ring Formation

The versatility of this compound extends to the synthesis of indoles, another class of privileged heterocyclic structures. Copper-based catalytic systems have proven particularly effective in mediating these transformations.

A copper-catalyzed intramolecular oxidative amination of N-aryl and N-sulfonyl 2-vinylanilines provides an efficient route to indoles. nih.gov This method utilizes molecular oxygen (O₂) as the terminal oxidant and (2,2,6,6-tetramethyl-1-piperidinyloxy), or TEMPO, as a co-catalyst. nih.gov The reaction is believed to proceed through the formation of an amidyl radical, which undergoes cyclization onto the alkene. nih.gov This approach is complementary to other indole synthesis protocols and is particularly suitable for preparing 3-substituted N-sulfonyl and N-aryl indoles. nih.gov In some variations, copper salts like CuSO₄ are used to facilitate the cyclization, which can proceed via a radical pathway. d-nb.info

The intramolecular aza-Wacker-type cyclization of 2-alkenylanilines, mediated by copper, offers a pathway to 3-aryl indoles. lookchem.com The classical aza-Wacker reaction typically involves palladium catalysis, but copper-mediated versions provide a valuable alternative. researchgate.netnih.govillinois.edu This transformation involves the nucleophilic attack of the aniline nitrogen onto the copper-activated alkene, followed by a series of steps that lead to the cyclized indole product. epfl.ch This method highlights the utility of copper in facilitating intramolecular C-N bond formation for the synthesis of complex heterocyclic systems. lookchem.com

Copper-Catalyzed Oxidative Cyclization to Indoles with O2/TEMPO

Oxidative and Reductive Transformations

The unique structure of this compound, featuring both a reactive isopropenyl group and an aromatic amine, allows for a range of oxidative and reductive transformations targeting either or both functionalities.

The aniline moiety of this compound is susceptible to oxidation, potentially yielding quinones or nitroso compounds depending on the reagents and reaction conditions employed. The oxidation of substituted phenols and anilines is a known route to quinones. nih.govorgsyn.orgrsc.org For instance, the oxidation of hydroquinone (B1673460) is a common laboratory method for preparing quinone. orgsyn.org While direct oxidation of this compound to a specific quinone is subject to regioselectivity challenges, the general transformation is chemically plausible. The process would involve the introduction of a second hydroxyl group ortho or para to the amino group, followed by oxidation of the resulting aminophenol intermediate. nih.gov

Alternatively, the amino group can be selectively oxidized to a nitroso group. The synthesis of nitroso compounds can be achieved through the oxidation of primary or secondary amines using various oxidizing agents, such as sodium nitrite (B80452) or peracids. aquigenbio.com The conversion of an aromatic amine into a diazonium salt, followed by a specific coupling reaction, can also yield nitroso compounds. aquigenbio.com Another method involves the controlled reduction of a corresponding nitro compound. aquigenbio.com Given these established methods, the oxidation of this compound represents a viable, though potentially complex, pathway to the corresponding o-nitroso-isopropenylbenzene.

The isopropenyl group of this compound can be selectively reduced to an isopropyl group, yielding 2-isopropylaniline (B1208494). sigmaaldrich.com This transformation is typically achieved through catalytic hydrogenation. A representative procedure involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. For example, the reduction of the isopropenyl group on a related compound, 3-chloro-5-isopropenylaniline, was successfully carried out using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere (15 psi) at room temperature, demonstrating the efficiency of this method. googleapis.com This reaction proceeds smoothly and is a common strategy in organic synthesis to convert alkenes to alkanes without affecting the aromatic ring or the amine functionality under controlled conditions.

| Starting Material | Catalyst | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 3-Chloro-5-isopropenylaniline | 10% Pd/C | H₂ | Methanol | 15 psi, Room Temp, 2h | 3-Chloro-5-isopropylaniline | googleapis.com |

Oxidation to Quinones and Nitroso Compounds

Transition Metal-Catalyzed Transformations

This compound serves as a versatile substrate and ligand precursor in a variety of transition metal-catalyzed reactions, leveraging the reactivity of its amino and isopropenyl groups as well as its aromatic C-H bonds.

The reactivity of this compound in ruthenium-catalyzed reactions has been investigated, particularly in the context of hydroamination. In a study exploring the mechanism of ruthenium-catalyzed C-H bond activation and cyclization, this compound was reacted with terminal alkynes. marquette.edunih.gov Using a cationic ruthenium hydride complex, [(PCy₃)₂(CO)(CH₃CN)₂RuH]⁺BF₄⁻, the reaction between this compound and phenylacetylene (B144264) exclusively produced the hydroamination product. marquette.edunih.gov This indicates that the ruthenium catalyst mediated the addition of the N-H bond of the aniline across the C-C triple bond of the alkyne. Notably, the resulting enamine product did not undergo subsequent intramolecular cyclization, even under prolonged heating. marquette.edunih.gov This finding was crucial in elucidating the broader reaction mechanism, suggesting that ortho-alkenylation precedes cyclization in related reactions. marquette.edunih.gov Ruthenium complexes have been increasingly studied for hydroamination reactions of unactivated alkenes, showcasing their potential in forming C-N bonds. nih.govberkeley.edu

| Substrate 1 | Substrate 2 | Catalyst System | Result | Reference |

|---|---|---|---|---|

| This compound | Phenylacetylene | Cationic Ruthenium Hydride Complex | Exclusive formation of the hydroamination product; no cyclization observed. | marquette.edunih.gov |

The functionalization of C-H bonds is a powerful tool in organic synthesis, and this compound is a substrate of interest for such transformations catalyzed by various transition metals. nih.govthieme.de

Palladium: Palladium-catalyzed C-H activation is a widely studied field for the functionalization of anilines. uva.essnnu.edu.cn These reactions often require N-protection to prevent competitive N-arylation and to install a directing group that positions the palladium catalyst for ortho-C-H activation. uva.eschemrxiv.org While specific examples detailing the palladium-catalyzed C-H activation of unprotected this compound are not prominent, the general methodology allows for the arylation, alkenylation, and alkylation of aniline derivatives. uva.es The development of specialized ligands that enable the direct arylation of unprotected anilines by differentiating kinetically between C-H and N-H activation pathways highlights the ongoing efforts to broaden the scope of these reactions. uva.es

Platinum: Platinum complexes are also known to catalyze C-H activation. umich.edunih.gov Research has demonstrated that PtCl₂ can catalyze the intramolecular cyclization of ortho-substituted aryl alkynes, including those with isopropyl groups, through an sp³ C-H activation pathway to form indene (B144670) derivatives. nih.gov This suggests that platinum catalysts could potentially mediate C-H activation at the methyl groups of the isopropenyl moiety in this compound, or at the isopropyl group of its reduced form, 2-isopropylaniline.

Copper: Copper-catalyzed C-H activation offers a cost-effective alternative to palladium and platinum. scripps.edunih.gov A notable application involving this compound is a one-pot, two-step synthesis of N-aryl indoles. nih.gov The process begins with a copper(II)-acetate-catalyzed Chan-Lam coupling of this compound with an aryl boronic acid. Following this N-arylation, the introduction of TEMPO and oxygen gas facilitates a second copper-catalyzed event: an intramolecular oxidative C-H amination of the alkene, which proceeds via C-H activation to form the indole ring system in moderate yields. nih.gov This tandem reaction showcases the utility of copper in mediating both C-N bond formation and C-H activation in a single pot. nih.gov

| Step | Reaction Type | Catalyst/Reagents | Transformation | Reference |

|---|---|---|---|---|

| 1 | Chan-Lam Coupling | Cu(OAc)₂, Aryl Boronic Acid | N-Arylation of this compound. | nih.gov |

| 2 | Oxidative Alkene Amination | Cu(OAc)₂, TEMPO, O₂ | Intramolecular cyclization to form the indole ring. | nih.gov |

This compound is a valuable precursor for the synthesis of ligands and organometallic complexes involving iridium. Research has detailed the direct complexation of this compound with an iridium precursor. Specifically, the reaction of this compound with [IrCp*Cl₂]₂ and cesium pivalate (B1233124) in 1,2-dichloroethane (B1671644) at room temperature yields a distinct iridium complex. rsc.org This product was isolated as a purple solid and its structure was confirmed by single-crystal X-ray diffraction. rsc.org

Furthermore, this compound serves as a key starting material in the synthesis of novel chelating ligands for iridium(III) complexes. unibo.itacs.orgresearchgate.net In one pathway, this compound is used to construct a pyridyl-1,2-azaborine ligand. unibo.itacs.org This B-N containing ligand was subsequently used to synthesize neutral, phosphorescent iridium(III) complexes. unibo.itresearchgate.net The resulting cyclometalated iridium complexes, where the azaborine ligand acts as a strong field chelator, exhibit novel photophysical properties, demonstrating the utility of this compound in developing advanced materials. unibo.itacs.orgresearchgate.net

| Iridium Precursor | Ligand Source | Additives | Solvent | Product Description | Reference |

|---|---|---|---|---|---|

| [IrCp*Cl₂]₂ | This compound | Cesium pivalate | 1,2-Dichloroethane | Purple solid, characterized by X-ray crystallography. | rsc.org |

Palladium, Platinum, and Copper Catalyzed C-H Bond Activation

Radical Chemistry Involving this compound

The generation and subsequent reactions of radical species derived from this compound are of significant interest, particularly in the context of modern synthetic methodologies like photoredox catalysis.

Under visible-light photoredox conditions, this compound can be involved in the formation of distonic radical cation intermediates. uark.eduresearchgate.net These species are characterized by the spatial separation of a radical and a cation within the same molecule, leading to unique bimodal reactivity. uark.eduresearchgate.net While the direct study of distonic radical cations from this compound is an emerging area, the principles are drawn from analogous systems like N-cyclobutylanilines. uark.edu In these systems, single-electron oxidation under photoredox catalysis leads to the formation of a distonic radical cation, which possesses both a nucleophilic carbon radical and an electrophilic iminium ion. uark.edu This dual reactivity allows for orthogonal functionalization, where a radical acceptor can react with the radical site, and a nucleophile can intercept the cationic site. researchgate.net The application of photoredox catalysis to generate radicals offers milder reaction conditions compared to traditional methods, often resulting in higher selectivity and functional group tolerance. uni-freiburg.debeilstein-journals.org The photocatalyst, upon absorbing visible light, becomes a potent oxidizing or reducing agent capable of initiating the formation of these reactive radical intermediates. uni-freiburg.debeilstein-journals.org

Radical species derived from this compound are also implicated in carbocatalytic cascade reactions. For instance, oxidized multi-walled carbon nanotubes can act as carbocatalysts in oxidative dehydrogenative coupling reactions, though specific examples directly involving this compound are part of a broader research area. researchgate.net In some transformations, radical trapping experiments have been conducted to probe the involvement of radical intermediates. rsc.org The generation of radicals through visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the activation of otherwise inert bonds. beilstein-journals.org This approach can be merged with other catalytic cycles, such as organocatalysis, to achieve novel transformations. For example, the oxidation of transiently formed enamines can generate 3π-electron radical cations, a strategy known as SOMO-catalysis (Singly Occupied Molecular Orbital), which expands the scope of amine organocatalysis. okstate.edu

Distonic Radical Cation Intermediates in Photoredox Conditions

Mechanistic Investigations and Computational Studies

A deep understanding of the reaction mechanisms of this compound is crucial for optimizing existing reactions and designing new synthetic routes. This is achieved through a combination of experimental techniques and computational modeling.

Mechanistic studies have been conducted to elucidate the pathways of various reactions involving this compound. For example, in ruthenium-catalyzed hydroamination reactions with terminal alkynes, it was demonstrated that the hydroamination product was formed exclusively, and this product did not convert to a cyclized product even under prolonged heating, suggesting that it is not an intermediate in a potential cyclization pathway. nih.govmarquette.edu The reaction of this compound with ketones in the presence of a Lewis acid like BF₃·Et₂O has been shown to produce 2,2,4-trisubstituted dihydroquinolines. acs.org The mechanism of such acid-catalyzed reactions with cyclic ketones has been investigated, revealing competitive pathways described as the ' rsc.org dipole route' and the '6π route', leading to different heterocyclic products. lookchem.comclockss.org The selectivity of these pathways is highly dependent on the structure of the reactants. clockss.org Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate reaction intermediates, such as the protonated species of related benzimidazoles in superacids, to understand plausible reaction mechanisms. researchgate.net

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step. gmu.eduslideshare.netlibretexts.org The replacement of an atom with its heavier isotope (e.g., hydrogen with deuterium) can lead to a change in the reaction rate. wikipedia.orgyoutube.com A normal KIE (kH/kD > 1) is often indicative of the C-H/C-D bond being broken in the rate-limiting step. gmu.eduyoutube.com

In studies of ruthenium-catalyzed reactions of anilines with alkynes, a significant primary deuterium (B1214612) isotope effect of kCH/kCD = 2.5 was observed for the reaction of C₆H₅NH₂ versus C₆D₅NH₂ with propyne, indicating that the ortho-C–H bond activation is the rate-determining step. nih.govmarquette.edu In contrast, negligible isotope effects were found when the amine proton was deuterated (kNH/kND ≈ 1.1) or when the alkyne C-H was deuterated (kCH/kCD ≈ 1.05), suggesting that N-H and alkyne C-H bond activations are not rate-limiting. nih.gov Deuterium labeling studies have also been used to trace the pathways of atoms throughout a reaction, providing further mechanistic insights. nih.govmarquette.edu

| Reaction | Isotopes Compared | Isotope Effect (k_light/k_heavy) | Implication | Reference |

| Ru-catalyzed reaction of aniline with propyne | C₆H₅NH₂ vs. C₆D₅NH₂ | 2.5 ± 0.1 | ortho-C-H bond activation is rate-determining | nih.gov, marquette.edu |

| Ru-catalyzed reaction of m-OMe-C₆H₅NHCH₃ with propyne | NH vs. ND | 1.1 ± 0.1 | N-H bond activation is not rate-determining | nih.gov |

| Ru-catalyzed reaction of aniline with phenylacetylene | HC≡CPh vs. DC≡CPh | 1.05 ± 0.1 | Alkyne C-H bond activation is not rate-determining | nih.gov |

This table presents kinetic isotope effect data from studies on aniline, a structurally related compound, to illustrate the principles applied in mechanistic investigations.

Quantum-mechanical calculations, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies and provide a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. physchemres.orgsciepub.comyoutube.com DFT can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thus predict activation barriers and reaction feasibility. sciepub.com

For instance, DFT studies have been used to investigate the electronic properties of related heterocyclic systems and to understand the mechanisms of their formation. researchgate.netacs.orgresearchgate.net These computational methods allow for the examination of molecular orbitals (HOMO, LUMO), electrostatic potentials, and other electronic parameters that govern a molecule's reactivity. physchemres.orgphyschemres.org In the context of catalysis, computational chemistry helps in understanding the role of catalysts, such as the stabilization of intermediates in acid-catalyzed reactions. researchgate.net The integration of DFT with other methods like molecular mechanics (QM/MM) allows for the study of complex systems and reaction environments. mdpi.com These computational approaches are invaluable for rationalizing experimental observations and for the predictive design of new reactions and catalysts. sciepub.comyoutube.com

Applications of 2 Isopropenylaniline in Advanced Organic Synthesis

Precursor in Heterocycle Synthesis

2-Isopropenylaniline serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds. The presence of the nucleophilic amino group in proximity to the electrophilic isopropenyl moiety facilitates a range of cyclization strategies, often catalyzed by acids or transition metals, to construct fused ring systems.

Synthesis of Substituted Quinolines and Dihydroquinolines

One of the most well-established applications of this compound is in the synthesis of quinoline (B57606) and dihydroquinoline skeletons, which are core structures in many biologically active compounds and functional materials.

A prominent method involves the Lewis acid-catalyzed reaction of this compound with various ketones. For instance, the use of boron trifluoride etherate (BF₃·OEt₂) in toluene (B28343) at elevated temperatures facilitates the clean and efficient formation of 2,2,4-trisubstituted 1,2-dihydroquinolines in moderate to excellent yields. nih.govorganic-chemistry.orgdergipark.org.tr This reaction, however, may not be successful with sterically hindered or cyclopropyl (B3062369) ketones. nih.gov Zinc triflate has also been shown to be an effective catalyst for this transformation under solvent-free conditions. Other catalysts, such as lanthanides, have been employed in modified Skraup reactions, sometimes in conjunction with microwave technology, to produce 2,2,4-substituted 1,2-dihydroquinolines from substituted anilines and ketones. dergipark.org.tr

The synthesis of fully aromatic quinolines can be achieved through reactions with aldehydes. For example, the p-toluenesulfonic acid (TsOH)-catalyzed reaction of 2-(1-phenylvinyl)anilines with aromatic and heteroaromatic aldehydes leads to 2,4-disubstituted quinolines, albeit in some cases with moderate yields due to the intermediary anils acting as oxidizing agents for the initially formed 1,2-dihydroquinolines. Oxidized active carbon has been utilized as a carbocatalyst for the cascade reaction of this compound with aldehydes under an oxygen atmosphere to afford polysubstituted quinolines.

Furthermore, this compound can be utilized in the synthesis of more complex, polycyclic quinoline derivatives. For instance, its reaction with cyclic ketones like racemic 3-methylcyclohexanone (B152366), catalyzed by p-TsOH, yields spirocyclic 1'H-quinolines. lookchem.com

Table 1: Synthesis of Dihydroquinolines from this compound and Ketones

| Ketone | Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetone (B3395972) | BF₃·OEt₂ | Toluene | Elevated | 2,2,4-Trimethyl-1,2-dihydroquinoline | >80% | |

| Various | BF₃·OEt₂ | Toluene | Elevated | 2,2,4-Trisubstituted 1,2-dihydroquinolines | Moderate to Excellent | nih.govorganic-chemistry.org |

| Various | Lanthanide catalysts | - | Microwave | 2,2,4-Substituted 1,2-dihydroquinolines | Good | dergipark.org.tr |

| 3-Methylcyclohexanone | p-TsOH | Toluene (reflux) | Reflux | 3,4'-Dimethylspiro[cyclohexane-1,2'(1'H)quinoline] | 38% | lookchem.com |

Synthesis of Indole (B1671886) and Dihydroindole Derivatives

The isopropenyl moiety of this compound is also instrumental in the construction of indole and dihydroindole frameworks, which are prevalent in a vast number of natural products and pharmaceuticals.

Copper-catalyzed intramolecular oxidative amination provides a route to N-aryl and N-sulfonyl indoles. In a one-pot process, this compound can first undergo a Chan-Lam coupling with an aryl boronic acid, followed by a copper-catalyzed oxidative cyclization using TEMPO and oxygen as the terminal oxidant to yield N-aryl indoles. nih.gov This method is particularly effective for synthesizing 3-substituted indoles. nih.gov The reactivity trends observed are consistent with a mechanism involving an amidyl radical. nih.gov

Another approach involves the intramolecular haloamination of N-substituted this compound derivatives. For example, N-acetyl-2-isopropenylaniline can be treated with N-halosuccinimides (NXS) to directly yield 2,3-dihydro-3-halo-3-methylindole derivatives in excellent yields. thieme-connect.com This reaction proceeds smoothly at room temperature. Similarly, N-tosyl-2-isopropenylanilide reacts with phenylselenenyl chloride followed by oxidation with m-CPBA to afford N-tosyl-3-methylindole. researchgate.net

The reaction of this compound derivatives with certain ketones can also lead to polycyclic indole structures. For instance, the acid-catalyzed reaction of this compound with α-tetralone can produce a polycyclic indole derivative as the major product. lookchem.com

Table 2: Synthesis of Indole Derivatives from this compound

| Reactant(s) | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound, Aryl boronic acids | Cu(OAc)₂, TEMPO, O₂ | N-Aryl indoles | Moderate | nih.gov |

| N-Acetyl-2-isopropenylaniline | N-Halosuccinimides (NBS, NCS) | 2,3-Dihydro-3-halo-3-methylindoles | Excellent | thieme-connect.com |

| N-Tosyl-2-isopropenylanilide | PhSeCl, m-CPBA | N-Tosyl-3-methylindole | 68% | researchgate.net |

| This compound, α-Tetralone | p-TsOH | Polycyclic indole derivative | Very Good | lookchem.com |

Formation of Azaborine Ligands for Transition Metal Complexes

This compound is a key starting material for the synthesis of 1,2-azaborines, which are boron-nitrogen containing heterocycles isoelectronic to benzene (B151609) derivatives. These compounds are of interest as ligands for transition metal complexes with potential applications in materials science, particularly for phosphorescent materials.

A direct cyclization of this compound with boron trichloride (B1173362) (BCl₃) in refluxing toluene generates a 2-chloro-1,2-dihydrobenzo[e] nih.govCurrent time information in Bangalore, IN.azaborinine intermediate. organic-chemistry.orgmdpi.com This intermediate possesses a reactive B-Cl bond that can undergo nucleophilic substitution. For example, reaction with in situ generated 2-lithiumpyridine results in the formation of 4-methyl-2-(pyridin-2-yl)-1,2-dihydrobenzo[e] nih.govCurrent time information in Bangalore, IN.azaborinine. organic-chemistry.orgmdpi.com This molecule acts as a chelating ligand, coordinating to metal centers like iridium(III) through the nitrogen atoms of the pyridyl and azaborine rings to form phosphorescent complexes. mdpi.comrsc.org

Generation of Isoindolo[2,1-a]quinolines as Near-Infrared Absorption Dyes

A significant application of this compound is in the synthesis of complex polyheterocyclic systems with interesting photophysical properties. Specifically, it serves as a precursor for the generation of 5-methylisoindolo[2,1-a]quinoline derivatives, which function as metal-free near-infrared (NIR) absorption dyes. organic-chemistry.orgacs.org

The synthesis involves a multi-step, one-pot protocol starting from N-allyl-N-benzyl-o-isopropenylaniline derivatives, which are themselves prepared from this compound. organic-chemistry.org This protocol utilizes a ruthenium-catalyzed ring-closing metathesis (RCM), followed by oxidation and a 1,3-dipolar cycloaddition. organic-chemistry.org The key azomethine ylide intermediate is generated from the 1,2-dihydroquinoline (B8789712) formed in the initial steps. The absorption properties of the resulting isoindolo[2,1-a]quinoline dyes can be tuned by introducing different substituents on the aromatic ring, with some derivatives showing maximal absorption wavelengths in the NIR region (e.g., 737 nm in methanol). organic-chemistry.org The yields of these complex dyes are influenced by the electronic nature of the substituents on the aniline (B41778) ring, with electron-withdrawing groups generally affording higher yields. organic-chemistry.org

Building Block for Complex Molecular Architectures

Beyond its utility in forming fundamental heterocyclic rings, this compound acts as a versatile building block for constructing more elaborate and functionally complex molecular architectures.

Dyes and Pharmaceuticals

The reactivity of this compound makes it an important intermediate in the synthesis of various dyes and has been implicated in the creation of scaffolds for pharmaceuticals.

As detailed in section 4.1.4, this compound is a key precursor to a novel class of metal-free near-infrared (NIR) absorbing dyes based on the isoindolo[2,1-a]quinoline skeleton. organic-chemistry.orgacs.org These dyes are of interest for various technological applications. While specific examples of other dye classes, such as azo dyes, directly synthesized from this compound are not extensively detailed in the reviewed literature, the parent compound, aniline, is a common precursor for azo dyes through diazotization and coupling reactions. unb.caprimescholars.comwikipedia.org The presence of the isopropenyl group offers a site for further chemical modification, suggesting potential for creating more complex dye structures.

In the realm of medicinal chemistry, the heterocyclic systems derived from this compound are of significant interest. The quinoline and indole moieties are privileged structures found in a multitude of pharmaceutical agents. bhu.ac.in For example, complex chromeno[3,4-f]quinolines, synthesized from precursors related to this compound, have been investigated as potent, orally active, nonsteroidal progesterone (B1679170) receptor agonists. acs.org The synthesis of various substituted dihydroquinolines and indoles from this compound provides access to a chemical space rich with potential biological activity. The development of efficient synthetic routes to these scaffolds is crucial for the exploration of new drug candidates. irb.hr

Functionalized Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of functionalized organic compounds. Its unique structure, featuring both a reactive isopropenyl group and a nucleophilic aniline moiety, allows for its participation in a range of chemical transformations, leading to the formation of complex molecular architectures.

One notable application is in the synthesis of substituted quinolines. For instance, this compound can be utilized in ring-closing metathesis (RCM) reactions to construct the quinoline core. ugent.be This involves the initial conversion of this compound to an α,ω-diene, which then undergoes RCM catalyzed by Grubbs' catalysts to form the heterocyclic ring system. ugent.be Additionally, the reaction of this compound with cycloalkanones at high temperatures can yield substituted phenanthridines and quinolines through a proposed aza-triene-type 6π-electrocyclization followed by ring fission. uark.edu

Furthermore, this compound is a precursor for the synthesis of other nitrogen-containing heterocycles. It can be used to prepare N-acetyl-2-isopropenylaniline, which can then undergo intramolecular cyclization to form 2,3-dihydro-3-halo-3-methylindoles. thieme-connect.comresearchgate.net The compound also reacts with citraconic anhydride (B1165640) to produce citraconimides, highlighting its utility in constructing complex nitrogen-containing molecules.

The isopropenyl group of this compound also facilitates cyclization reactions. For example, under copper(II) acetate (B1210297) catalysis, it can form indoles through an oxidative coupling mechanism. Lewis acid catalysis, using reagents like boron trifluoride etherate, enables its reaction with ketones to produce 2,2,4-trisubstituted dihydroquinolines in high yields.

Table 1: Synthesis of Functionalized Organic Compounds from this compound

| Product Class | Reagents/Conditions | Catalyst | Key Transformation |

|---|---|---|---|

| Substituted Quinolines | Conversion to α,ω-diene, then RCM | Grubbs' catalyst | Ring-Closing Metathesis ugent.be |

| Phenanthridines/Quinolines | Cycloalkanones, high temperature | --- | Aza-triene electrocyclization/ring fission uark.edu |

| 2,3-Dihydro-3-halo-3-methylindoles | N-acetylation, then cyclization | --- | Intramolecular Cyclization thieme-connect.comresearchgate.net |

| Citraconimides | Citraconic anhydride | --- | Condensation |

| Indoles | Oxidative coupling | Cu(OAc)₂ | Intramolecular Cyclization |

| 2,2,4-Trisubstituted dihydroquinolines | Ketones | BF₃·Et₂O | Lewis Acid Catalysis |

Role in Catalysis and Ligand Design

Ligand in Transition Metal Catalysis (e.g., Ruthenium, Rhodium, Iridium)

This compound and its derivatives have emerged as important ligands in the field of transition metal catalysis, influencing the activity and selectivity of catalysts based on ruthenium, rhodium, and iridium. The rational design of ligands is a cornerstone of catalysis, allowing for the fine-tuning of the electronic and steric properties of the metal center. mdpi.comuva.nlescholarship.org

Ruthenium Catalysis: In ruthenium-catalyzed reactions, this compound has been investigated as a substrate in hydroamination reactions. For example, its reaction with phenylacetylene (B144264), catalyzed by ruthenium complexes like RuCl₂(PPh₃)₃, yields substituted anilines. Cationic ruthenium-hydride complexes have also been shown to be effective catalysts for the C-H bond activation and cyclization reactions of arylamines with terminal alkynes to produce substituted quinolines. nih.govmarquette.edu However, studies have shown that in some ruthenium-catalyzed reactions of arylamines with alkynes, the formation of the hydroamination product is favored over the ortho-C-H bond insertion product, and this compound itself may not be a direct intermediate in the cyclization to quinolines under these specific conditions. nih.govmarquette.edu Instead, the reaction of this compound with phenylacetylene under these catalytic conditions exclusively produced the hydroamination product. marquette.edu Derivatives of this compound have also been used to synthesize quinolines via ring-closing metathesis using Grubbs' first and second-generation ruthenium catalysts. ugent.be

Rhodium Catalysis: A significant application of this compound in rhodium catalysis is the intramolecular hydroaminomethylation to produce 1,2,3,4-tetrahydroquinolines. capes.gov.brresearchgate.net This atom-economical process is mediated by a phosphine-free ionic diamino rhodium catalyst and demonstrates high chemo- and regioselectivity. capes.gov.brresearchgate.netresearchgate.net This method provides a novel route to these important heterocyclic structures. capes.gov.bracs.orgacs.org

Iridium Catalysis: While direct applications of this compound as a ligand in iridium catalysis are less commonly reported in the provided context, the broader field of iridium catalysis relies heavily on the design of specific ligands to achieve high enantioselectivity and branched regioselectivity in reactions like asymmetric allylic substitution. nih.govsioc-journal.cn Iridium catalysts are also used in a variety of other transformations, including the conversion of alcohols to amides via oxime rearrangement. organic-chemistry.org The development of novel ligands, such as the 1,2-azaborine (B1258123) ligand used to create phosphorescent neutral iridium(III) complexes, highlights the ongoing efforts to expand the utility of iridium catalysis through innovative ligand design. semanticscholar.org

Table 2: this compound in Transition Metal Catalysis

| Metal | Reaction Type | Catalyst System | Product |

|---|---|---|---|

| Ruthenium | Hydroamination | RuCl₂(PPh₃)₃ | Substituted anilines |

| Ruthenium | C-H Activation/Cyclization (Substrate) | Cationic Ru-hydride complexes | Substituted quinolines nih.govmarquette.edu |

| Ruthenium | Ring-Closing Metathesis (Substrate derivative) | Grubbs' catalysts | Quinolines ugent.be |

| Rhodium | Intramolecular Hydroaminomethylation | Ionic diamino rhodium catalyst | 1,2,3,4-Tetrahydroquinolines capes.gov.brresearchgate.netresearchgate.net |

Substrate for Biocatalytic Transformations (e.g., Engineered Aniline Dioxygenases)

This compound has been identified as a substrate for engineered aniline dioxygenases (AtdA), highlighting its role in the field of biocatalysis. Aniline dioxygenase, a multi-component Rieske non-heme iron dioxygenase, is an enzyme with potential applications in the bioremediation of aromatic amines. nih.gov

Wild-type aniline dioxygenase from Acinetobacter sp. strain YAA does not show activity towards this compound. nih.gov However, through directed evolution, a technique used to engineer enzymes with improved or novel activities, researchers have successfully created mutants of aniline dioxygenase capable of hydroxylating this compound. nih.gov

A key mutation, V205A, was found to broaden the substrate specificity of the enzyme, enabling it to accept 2-isopropylaniline (B1208494) (2IPA), a compound for which the wild-type enzyme has no activity. nih.gov Subsequent rounds of saturation mutagenesis and random mutagenesis on the V205A mutant led to the development of the 3-R21 mutant. nih.gov This engineered enzyme exhibited a 2.0-fold increase in activity for this compound compared to the parent V205A mutant. nih.gov

These findings demonstrate the potential of protein engineering to expand the substrate scope of enzymes, creating biocatalysts for the transformation of synthetically important molecules like this compound. The ability of engineered aniline dioxygenases to act on this compound opens up possibilities for developing greener and more sustainable methods for the synthesis of valuable chemical intermediates.

Table 3: Biocatalytic Transformation of this compound

| Enzyme | Parent Enzyme | Key Mutation(s) | Activity on this compound |

|---|---|---|---|

| Wild-type Aniline Dioxygenase (AtdA) | --- | --- | No activity nih.gov |

| V205A mutant AtdA | Wild-type AtdA | V205A | Active nih.gov |

| 3-R21 mutant AtdA | V205A mutant AtdA | Further mutations | 2.0-fold increased activity over V205A mutant nih.gov |

Polymer Chemistry and Materials Science Applications of 2 Isopropenylaniline

Monomer in Polymer Synthesis

2-Isopropenylaniline serves as a versatile building block for the creation of new polymers. Its isopropenyl group is susceptible to polymerization, enabling its integration into polymer chains. This reactivity has been explored in various polymerization techniques to produce both homopolymers and copolymers.

Copolymers and Blends with Conducting Polymers (e.g., Polyaniline)

A significant area of interest is the copolymerization of this compound with other monomers, particularly those that form conducting polymers like polyaniline (PANI). The copolymerization of aniline (B41778) with other monomers is a strategy to create new PANI-type copolymers that retain the desirable properties of PANI while introducing new functionalities. csir.co.za The synthesis of copolymers of aniline and other monomers can lead to materials with modified properties compared to the individual homopolymers. csir.co.zaresearchgate.net For instance, copolymers of aniline and pyrrole (B145914) have been synthesized, resulting in a completely new material with distinct properties from either polyaniline or polypyrrole. csir.co.za

The introduction of substituted anilines into the polymer chain can influence the resulting copolymer's properties. csir.co.za In the context of conducting polymers, copolymerization can be a more feasible route for large-scale production compared to synthesizing novel conducting polymers from scratch. csir.co.za The goal of creating such copolymers is often to overcome the limitations of individual conducting polymers, such as processability and solubility, while potentially enhancing their electrical and optical properties. csir.co.zanih.gov For example, the synthesis of thiophene (B33073) and aniline copolymers has been investigated to improve the conductivity of polyaniline and leverage the favorable electrochromic properties of thiophene-based polymers. mdpi.com

The table below summarizes different copolymer systems involving aniline and other monomers, highlighting the potential for creating materials with novel characteristics.

| Copolymer System | Synthesis Method | Key Findings |

| Poly(aniline-co-pyrrole) | Chemical Oxidative Polymerization | Formation of a new material with properties distinct from both polyaniline and polypyrrole. csir.co.za |

| Thiophene-Aniline Copolymer | Atmospheric Pressure Plasma Jets Polymerization | Aims to enhance the conductivity of polyaniline and utilize the electrochromic properties of polythiophene. mdpi.com |

| Poly(aniline-co-aniline-N-propanesulfonic acid) | In situ Oxidative Polymerization | Creates a homologous series of amphiphilic copolymers with tunable conductivity. mdpi.com |

| Poly(aniline-co-2-nitroaniline) | In-situ Polymerization | Resulted in a highly crystalline copolymer with a well-defined morphology. researchgate.net |

Functionalized Polymers and Advanced Materials

The presence of the aniline group in this compound provides a site for further chemical modification, allowing for the creation of functionalized polymers and advanced materials. This functionalization can be performed either before or after polymerization, opening up a wide array of possibilities for material design.

Development of Materials with Unique Properties

The incorporation of this compound into polymer structures can lead to materials with unique and desirable properties. Functionalized polymers, which can be created through techniques like controlled radical polymerization and post-polymerization modification, exhibit a broad range of functionalities. researchgate.net The synthesis of block copolymers, for instance, allows for the combination of different polymer segments with distinct properties, leading to materials with novel self-assembly behaviors and applications. researchgate.net

The development of functionalized coordination polymers, where organic ligands are designed to have specific features, represents another avenue for creating advanced materials. For example, ligands can be designed with photosensitizing moieties to create photocatalysts. rsc.org The ability to tailor the properties of polymers through the incorporation of functional monomers like this compound is a key driver of innovation in materials science.

Role in Ligand Design for Polymerization Catalysts

Beyond its role as a monomer, this compound and its derivatives can be utilized in the design of ligands for polymerization catalysts. The design of ancillary ligands is a critical aspect of modern catalysis, as it allows for the fine-tuning of the structural and reactivity properties of metal complexes. wiley.com

The development of late transition metal catalysts for olefin polymerization has been a significant area of research, with ligand design playing a central role. mdpi.com The steric and electronic properties of the ligands coordinated to the metal center have a profound impact on the catalytic activity, the molecular weight of the resulting polymer, and its microstructure. mdpi.com For instance, bulky ligands can be used to control the polymerization process and produce high molecular weight polyolefins. mdpi.com